5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine
CAS No.: 85583-54-6
Cat. No.: VC21182998
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85583-54-6 |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | 5-ethyl-2-[2-(4-nitrophenoxy)ethyl]pyridine |
| Standard InChI | InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 |
| Standard InChI Key | KGCCHRPMSPXKJE-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is characterized by a molecular formula of C15H16N2O3 and a molecular weight of 272.30 g/mol . The structure consists of a pyridine ring with an ethyl group at the 5-position and a 2-(4-nitrophenoxy)ethyl group at the 2-position . This arrangement contributes to the compound's unique reactivity and stability profiles.
The compound is known by several synonyms in chemical databases and literature:
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4-(2-(5-Ethyl-2-pyridyl)ethoxy)nitrobenzene
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4-2-(5-ethyl-2-pyridinyl)ethoxy nitrobenzene
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5-Ethyl-2-[2-(4-nitro-phenoxy)-ethyl]-pyridine
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Pyridine, 5-ethyl-2-[2-(4-nitrophenoxy)ethyl]-
Its structural identification is supported by the following chemical identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H16N2O3/c1-2-12-3-4-13(16-11-12)9-10-20-15-7-5-14(6-8-15)17(18)19/h3-8,11H,2,9-10H2,1H3 |
| InChIKey | KGCCHRPMSPXKJE-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N+[O-] |
The structural arrangement of this compound is essential for its function as a pharmaceutical intermediate, particularly in the synthesis pathway of antidiabetic medications .
Physical and Chemical Properties
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine exhibits distinctive physical and chemical properties that influence its handling, storage, and application in synthetic processes. The comprehensive physical and chemical properties of the compound are summarized in the following table:
The compound's limited solubility in common organic solvents like chloroform and methanol influences its purification and reaction conditions in synthetic applications . Its relatively high boiling point and flash point indicate thermal stability, which is advantageous for certain synthetic procedures requiring elevated temperatures .
Synthesis Methods
Several synthetic routes have been established for the preparation of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, with varying degrees of efficiency and yield. Two primary methods have been documented in the literature:
Sodium Hydride Method
One well-documented synthesis involves the reaction of 2-(5-ethylpyridin-2-yl)ethanol with 4-nitrophenol in the presence of sodium hydride. The reaction proceeds as follows:
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An equimolar mixture of 2-(5-ethylpyridin-2-yl)ethanol (1.5 g, 10 mmol), sodium hydride (0.29 g, 12 mmol), and 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol) is prepared.
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The mixture is stirred at room temperature in dimethylformamide for approximately 10 hours.
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The resulting compound can be crystallized from ethyl acetate.
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The melting point of the purified product is approximately 53°C .
This method is advantageous for laboratory-scale synthesis due to its straightforward procedure and readily available starting materials.
Alternative Synthesis Approach
Another synthetic route involves the reaction of ethyl nicotinate with 4-nitrophenol to form 5-ethyl-2-(4-nitrophenoxy)nicotinic acid, which is subsequently converted to the desired product by reacting with 2-bromoethyl ether in the presence of a base . This method may offer advantages in terms of scalability and yield for industrial production.
The choice of synthetic method depends on factors such as reagent availability, scale of production, and desired purity of the final product. Both methods yield 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine with suitable purity for pharmaceutical applications .
Crystal Structure and Conformational Analysis
The crystal structure of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been determined through X-ray crystallography, providing valuable insights into its three-dimensional arrangement and molecular interactions. According to crystallographic studies, the compound crystallizes in the orthorhombic space group Pbca with the following cell parameters :
| Parameter | Value |
|---|---|
| a | 17.3530(6) Å |
| b | 8.158(3) Å |
| c | 20.482(3) Å |
| Z | 8 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Volume | 2899.6(11) ų |
| Density (calculated) | 1.248 Mg/m³ |
Structural analysis reveals significant conformational characteristics:
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The dihedral angle between the phenyl ring and the pyridine ring is 83.2(2)°, which is notably larger than the corresponding value of 74.80(5)° reported for the related compound 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde oxime .
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The ethyl group is positioned orthogonally to the pyridine ring, as indicated by the torsion angle of 95.11(10)° for C2–C3–C7–C8 .
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The nitro group appears to be coplanar with the benzene ring plane, as evidenced by the torsion angle values of –2.87(55)° and 0.13(52)° for C14–C15–N18–O20 and C16–C15–N18–O19, respectively .
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The O11–C10 bond adopts a synclinal conformation, while the C9–C10 bond exhibits an antiperiplanar conformation, as indicated by torsion angle values of 58.97(41)° and 177.38(30)° for C12–O11–C10–C9 and O11–C10–C9–C6, respectively .
The crystal structure analysis also reveals intermolecular C–H···N contacts between the nitrophenyl ring and the pyridyl ring, resulting in hydrogen-bonded dimers. The intermolecular hydrogen bond has a length of 3.471(5) Å and an angle of 167° .
These structural details are crucial for understanding the compound's reactivity patterns and its interactions with biological targets when incorporated into pharmaceutical agents.
Applications in Pharmaceutical Industry
5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has established itself as a compound of significant importance in the pharmaceutical industry, with applications spanning several areas:
Antidiabetic Drug Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of pioglitazone, an antidiabetic medication belonging to the thiazolidinedione class . Pioglitazone is used to treat type 2 diabetes mellitus and functions through a different pharmacological mechanism than other antidiabetic agents such as sulfonylureas, metformin, or α-glucosidase inhibitors . The structural features of 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine make it an ideal precursor in the multi-step synthesis of pioglitazone.
Other Pharmaceutical Applications
Beyond its role in antidiabetic medication synthesis, 5-Ethyl-2-(2-(4-nitrophenoxy)ethyl)pyridine serves as a versatile building block for various biologically active heterocycles . Its applications extend to:
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